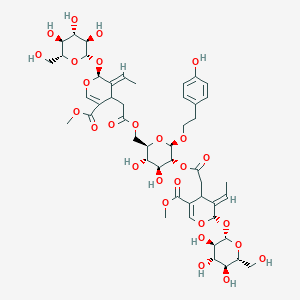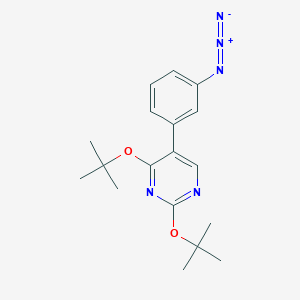![molecular formula C20H14ClIN2O2 B240346 N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)
N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CI-1011 and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide involves its ability to inhibit certain enzymes and pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. This inhibition leads to changes in the expression of certain genes, which can have various effects on the body.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide has been found to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of HIV, and reduce inflammation in the body. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide in lab experiments is its ability to selectively target certain enzymes and pathways in the body. This makes it a useful tool for investigating the role of these enzymes and pathways in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis method for N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide involves the reaction of 2-chloro-5-iodobenzoic acid with benzoyl chloride and aniline in the presence of a catalyst. This reaction results in the formation of the final product, which can be purified through various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have been conducted to investigate the potential use of this compound in the treatment of diseases such as cancer, HIV, and Alzheimer's.
Propiedades
Nombre del producto |
N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide |
|---|---|
Fórmula molecular |
C20H14ClIN2O2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C20H14ClIN2O2/c21-18-11-6-14(22)12-17(18)20(26)24-16-9-7-15(8-10-16)23-19(25)13-4-2-1-3-5-13/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
AJHPEGIGFWIOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)


![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)


![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)


![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)
